molecular formula C7H9NO2 B018298 3,5-Dimethoxypyridine CAS No. 18677-48-0

3,5-Dimethoxypyridine

Cat. No. B018298
CAS RN: 18677-48-0
M. Wt: 139.15 g/mol
InChI Key: LPFKVVZTNDJALE-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

To a solution of 3,5-difluoropyridine (5.4 g, 46.8 mmol, 1 eq.) in MeOH (45 mL) was added NaOMe (7.5 g, 140.4 mmol). The mixture was divided into three microwave tubes and individually heated at 135° C. for 1 h in a microwave reactor. The three tubes were combined, concentrated, and diluted with a mixture EtOAc (100 mL) and brine (30 mL). The organic layer was dried over Na2SO4 and concentrated. The crude was re-dissolved in MeOH (45 mL) and added NaOMe (7.5 g, 140.4 mmol). The mixture was again divided into three microwave tubes and individually heated at 135° C. for 1 h in a microwave reactor. The three tubes were combined and concentrated. The crude was dissolved in a mixture of EtOAc (200 mL) and brine (30 mL). The organic layer was dried over Na2SO4, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give 3,5-dimethoxypyridine (3.73 g, 57%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.98 (d, J=2.4 Hz, 2H), 6.76 (t, J=2.4 Hz, 1H), 3.88 (s, 6H). LRMS (M+H+) m/z 140.1.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[N:4][CH:5]=[C:6](F)[CH:7]=1.[CH3:9][O-:10].[Na+].[CH3:12][OH:13]>>[CH3:9][O:10][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:13][CH3:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
FC=1C=NC=C(C1)F
Name
Quantity
7.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with a mixture EtOAc (100 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was re-dissolved in MeOH (45 mL)
TEMPERATURE
Type
TEMPERATURE
Details
individually heated at 135° C. for 1 h in a microwave reactor
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in a mixture of EtOAc (200 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of EtOAc and hexanes as eluent

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.